Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 222.67 g/mol. This compound is categorized as an amino acid derivative and features a pyrrolidine structure, which contributes to its biological activity and potential applications in medicinal chemistry. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific applications.
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride is synthesized from readily available starting materials, including amino acids and pyrrolidine derivatives. It falls under the classification of amino acid derivatives, specifically those containing a pyrrolidine ring, which is significant in various biological processes and pharmaceutical applications.
The synthesis of methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride typically involves several key steps:
The reaction conditions, including temperature, time, and concentration of reactants, are critical for optimizing yield and purity. Typically, reactions are conducted under inert atmospheres to prevent degradation or side reactions.
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride has a complex structure characterized by:
COC(=O)CCN1CCC(C1=O)N.ClThese structural features contribute to its potential interactions in biological systems.
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride can participate in various chemical reactions:
These reactions are essential for its application in synthesizing more complex organic molecules.
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins or nucleic acids, while the ester group may undergo hydrolysis to release active components. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects.
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride should be stored at temperatures between 2°C and 8°C in an inert atmosphere to maintain stability.
Key properties include:
These properties are crucial for its handling and application in laboratory settings.
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride has several significant applications:
These applications highlight the compound's versatility and importance in scientific research across various disciplines.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: